1-Testosterone tetrahydropyran
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Overview
Description
1-Testosterone tetrahydropyran is a synthetic derivative of 1-testosterone, a potent anabolic steroid. This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The addition of the tetrahydropyran ring to 1-testosterone enhances its stability and modifies its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Testosterone tetrahydropyran can be synthesized through the etherification of 1-testosterone with dihydropyran. This reaction typically involves the use of a catalyst such as p-toluenesulfonic acid. The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the etherification process.
Chemical Reactions Analysis
Types of Reactions: 1-Testosterone tetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tetrahydropyran ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve the use of halogens or other electrophilic reagents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted tetrahydropyran derivatives.
Scientific Research Applications
1-Testosterone tetrahydropyran has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of tetrahydropyran rings and their derivatives.
Biology: Investigated for its potential effects on cellular processes and gene expression.
Medicine: Explored for its anabolic properties and potential therapeutic applications in muscle wasting diseases.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for other bioactive compounds
Mechanism of Action
1-Testosterone tetrahydropyran exerts its effects by binding to the androgen receptor, a nuclear receptor that binds androgenic hormones such as testosterone and dihydrotestosterone. Once bound, the receptor-ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, regulating gene expression. This mechanism is similar to that of other anabolic steroids, leading to the stimulation of muscle growth and other androgenic effects .
Comparison with Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom, used as a solvent and in organic synthesis.
Neopeltolide: A marine natural product containing a tetrahydropyran ring, known for its antiproliferative properties.
Uniqueness: 1-Testosterone tetrahydropyran is unique due to its combination of anabolic steroid properties with the stability conferred by the tetrahydropyran ring
Properties
IUPAC Name |
(5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-23-12-10-17(25)15-16(23)6-7-18-19-8-9-21(24(19,2)13-11-20(18)23)27-22-5-3-4-14-26-22/h10,12,16,18-22H,3-9,11,13-15H2,1-2H3/t16-,18-,19-,20-,21-,22?,23-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSPIOZBUHOZGT-IDDIOARPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(C=CC(=O)C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC[C@@H]5[C@@]3(C=CC(=O)C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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